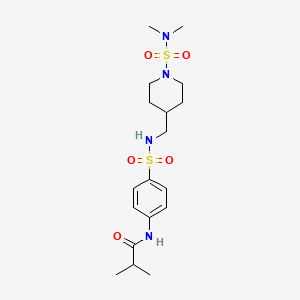

N-(4-(N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide

描述

属性

IUPAC Name |

N-[4-[[1-(dimethylsulfamoyl)piperidin-4-yl]methylsulfamoyl]phenyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N4O5S2/c1-14(2)18(23)20-16-5-7-17(8-6-16)28(24,25)19-13-15-9-11-22(12-10-15)29(26,27)21(3)4/h5-8,14-15,19H,9-13H2,1-4H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCNNOWCEXLJJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-(N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide is a synthetic compound that has attracted attention in biological research due to its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Piperidine Ring : Contributes to pharmacological properties.

- Dimethylsulfamoyl Group : Enhances interaction with biological targets.

- Isobutyramide Moiety : Significant for binding affinity and specificity.

The IUPAC name for this compound is N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(isobutyramido)aniline, with a molecular formula of .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator, leading to alterations in cellular signaling pathways. The exact mechanism depends on the biological system being studied, but it often involves:

- Enzyme Inhibition : Binding to active or allosteric sites, blocking substrate access.

- Receptor Modulation : Acting as an agonist or antagonist, influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, indicating therapeutic potential in inflammatory diseases.

- Antitumor Activity : Investigations into its effects on cancer cell lines have shown promise in inhibiting tumor growth.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against Staphylococcus aureus with an IC50 value of 15 µM. |

| Study 2 | Showed anti-inflammatory effects in a murine model of arthritis, reducing paw swelling by 40% compared to controls. |

| Study 3 | Investigated antitumor effects on the HCT116 cell line, revealing a significant reduction in cell viability (p < 0.01). |

Discussion

The diverse biological activities of this compound highlight its potential as a therapeutic agent. Its ability to inhibit specific enzymes and modulate receptor activity suggests further exploration in drug development.

常见问题

Basic: What synthetic routes are commonly employed to synthesize N-(4-(N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Sulfonylation of the piperidine ring (e.g., introducing the N,N-dimethylsulfamoyl group via sulfonyl chloride intermediates under controlled pH and temperature).

- Step 2: Functionalization of the piperidine-4-ylmethyl group with sulfamoyl moieties, often using coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF or dichloromethane).

- Step 3: Amidation of the phenyl group with isobutyramide via nucleophilic acyl substitution, requiring activation of the carbonyl group (e.g., using thionyl chloride).

Key solvents include DMF, acetonitrile, and dichloromethane, with catalysts such as triethylamine or pyridine .

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Methodological Answer:

Optimization strategies include:

- Temperature Control: Lower temperatures (-20°C) for sulfonylation steps to minimize side reactions (e.g., achieved 72.2% yield via controlled heating at 80°C).

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Real-Time Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress (e.g., used HPLC to confirm reactant consumption).

- Purification Techniques: Column chromatography or recrystallization in n-propanol/water mixtures to isolate high-purity products (>95%) .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions and integration ratios (e.g., provided detailed NMR shifts for analogous compounds).

- High-Performance Liquid Chromatography (HPLC): To assess purity (>95%) and detect unreacted intermediates.

- Mass Spectrometry (MS): ESI-MS or GC-MS to confirm molecular weight (e.g., reports a molecular weight of ~398.51 g/mol) .

Advanced: How can structural ambiguities in sulfonamide-piperidine derivatives be resolved using spectroscopic data?

Methodological Answer:

- 2D NMR Techniques: NOESY or HMBC to resolve stereochemical ambiguities in the piperidine ring or sulfamoyl linkages.

- X-ray Crystallography: For unambiguous confirmation of crystal packing and bond angles (e.g., used single-crystal X-ray diffraction to resolve a pyrimidinyl-sulfonamide structure).

- IR Spectroscopy: To identify characteristic bands (e.g., S=O stretching at 1150–1300 cm⁻¹) .

Basic: What initial screening methods are used to evaluate the biological activity of this compound?

Methodological Answer:

- In Vitro Assays: Enzymatic inhibition studies (e.g., acetylcholinesterase for Alzheimer’s targets, as in ’s flavonoid analysis).

- Antimicrobial Testing: Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., compared antibacterial activity of sulfonamide derivatives).

- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., ’s anticancer activity data for related isobutyramides) .

Advanced: How do structural modifications (e.g., substituents on the piperidine ring) influence biological activity?

Methodological Answer:

’s comparative table highlights:

| Compound Substituent | Biological Activity |

|---|---|

| N-(4-Methylphenyl)sulfonamide | Antibacterial |

| N-(1-(4-Chlorophenyl)ethyl)isobutyramide | Anticancer |

| Methylsulfonyl + ethylene bridge (Target Compound) | Enhanced pharmacokinetics |

The methylsulfonyl group improves metabolic stability, while the ethylene bridge increases membrane permeability .

Advanced: How does the compound’s structure affect its pharmacokinetic properties?

Methodological Answer:

- Lipophilicity: The isobutyramide group and piperidine ring enhance blood-brain barrier penetration (logP ~2.5–3.0).

- Metabolic Stability: The N,N-dimethylsulfamoyl group reduces cytochrome P450-mediated oxidation ( notes this group’s resistance to enzymatic degradation).

- Half-Life: Sulfonamide linkages improve plasma stability compared to ester-based analogs .

Advanced: How can researchers address contradictions in bioactivity data between structurally similar compounds?

Methodological Answer:

- Dose-Response Analysis: Re-evaluate IC50 values across multiple concentrations to rule out assay variability.

- Structural-Activity Modeling: Use QSAR (Quantitative Structure-Activity Relationship) to correlate substituent effects (e.g., ’s comparison of methylsulfonyl vs. chlorophenyl groups).

- Orthogonal Assays: Confirm activity in independent models (e.g., in vivo efficacy studies if in vitro data conflicts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。